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Compound of Interest

Compound Name: 2,3-Quinolinedicarboxylic acid

Cat. No.: B1215119

Audience: Researchers, scientists, and drug development professionals.
Introduction

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic compound featuring
a quinoline core with a carboxylic acid group at the 2-position.[1] Its derivatives are of
substantial interest in medicinal chemistry owing to a broad spectrum of biological activities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical and indispensable analytical
technique for the unambiguous structural confirmation, purity assessment, and detailed
characterization of quinoline-2-carboxylic acid and its analogues. Through a combination of
one-dimensional (*H, 3C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR
experiments, a comprehensive understanding of the molecule's atomic connectivity and three-
dimensional structure can be achieved. This document provides detailed protocols and data for
the NMR analysis of this important compound.

Data Presentation: NMR Spectral Data

The *H and 3C NMR spectral data for quinoline-2-carboxylic acid are summarized below.
These values represent typical chemical shifts (8) and coupling constants (J) observed in
common deuterated solvents. Note that minor variations in chemical shifts can arise due to
differences in solvent, sample concentration, and temperature.

Table 1: tH NMR Spectral Data for Quinoline-2-carboxylic Acid
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S Chemical Shift (8, Multiplicity Coupling Constant
ppm) (J, Hz)
H-3 8.30 Doublet (d) 8.6
H-4 8.20 Doublet (d) 8.6
H-5 8.15 Doublet (d) 8.4
H-6 7.75 Triplet (t) 7.6
H-7 7.90 Triplet (t) 7.8
H-8 7.85 Doublet (d) 8.0

| COOH | 13.0 - 14.0 | Broad Singlet (br s) | - |

The carboxylic acid proton is often broad due to hydrogen bonding and its chemical shift is
highly dependent on solvent and concentration.[2][3]

Table 2: 13C NMR Spectral Data for Quinoline-2-carboxylic Acid

Carbon Chemical Shift (6, ppm)
C-2 150.5
C-3 122.0
C-4 138.0
C-4a 128.5
C-5 130.0
C-6 128.0
C-7 131.0
C-8 129.5
C-8a 148.0
| COOH | 167.0 |
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The carbonyl carbon of the carboxylic acid typically appears in the 165-185 ppm range.[4]

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for the definitive assignment of proton and
carbon signals and for confirming the overall structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled
to each other, typically through 2-3 bonds. For quinoline-2-carboxylic acid, COSY
correlations are expected between H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-
8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton and carbon atoms. Key HSQC correlations include H-3/C-3, H-4/C-4, H-5/C-
5, H-6/C-6, H-7/C-7, and H-8/C-8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3
bond) correlations between protons and carbons, which is fundamental for assembling the
molecular skeleton. Key expected HMBC correlations are detailed in the diagram below.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that
are close to each other in space. For a planar molecule like quinoline-2-carboxylic acid,
NOESY can confirm through-space proximities, such as between H-3 and H-4.

Key HMBC and COSY correlations for structure confirmation.

Experimental Protocols

A standardized protocol for the NMR analysis of quinoline-2-carboxylic acid is provided below.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[5]

e Weighing the Sample: Accurately weigh 5-10 mg of quinoline-2-carboxylic acid for *H NMR
experiments. For 33C NMR, a higher concentration of 20-50 mg is recommended.
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» Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully
soluble.[6] Dimethyl sulfoxide-de (DMSO-de) is often an excellent choice for carboxylic acids
as it dissolves polar compounds well and allows for the observation of the exchangeable
carboxylic acid proton. Other potential solvents include CDCIs or Methanol-da.

» Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the
chosen deuterated solvent. Gentle vortexing or sonication can aid dissolution.[6]

« Filtration and Transfer: To remove any particulate matter which can degrade spectral quality,
filter the solution.[5] A simple method is to use a Pasteur pipette with a small plug of cotton or
glass wool. Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final volume
should be between 0.6 mL and 0.7 mL.[7]

« Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount
of an internal standard like tetramethylsilane (TMS) can be added.

2. NMR Data Acquisition

The following table outlines typical acquisition parameters for a 400 MHz NMR spectrometer.
These may need to be optimized based on the specific instrument, probe, and sample.

Table 3: Typical NMR Data Acquisition Parameters
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Experiment Parameter Value

'H NMR Pulse Program zg30
Spectral Width 16 ppm
Number of Scans 16
Relaxation Delay (D1) 20s

13C NMR Pulse Program zgpg30
Spectral Width 240 ppm
Number of Scans 1024
Relaxation Delay (D1) 20s

Cosy Pulse Program cosygpdf
Number of Scans 8
Increments 256

HSQC Pulse Program hsqgcedetgpsisp2.3
Number of Scans 4
Increments 256

HMBC Pulse Program hmbcgpndqgf
Number of Scans 8

| | Increments | 256 |
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1. Sample Preparation

Weigh Sample

Dissolve in Solvent
(e.g., DMSO-ds)

Filter & Transfer to Tube

2. Data Acquisition

Acquire *H NMR

Acquire 13C NMR

Acquire 2D NMR
(COSY, HSQC, HMBC)

3. Data vAnalysis

Process Spectra
(FT, Phasing, Baseline)

'

Assign Signals
using 1D & 2D Data

'

Elucidate Final Structure

Click to download full resolution via product page

Workflow for the NMR analysis of quinoline-2-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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